MC-Gly-Gly-Phe - 1599440-15-9

MC-Gly-Gly-Phe

Catalog Number: EVT-509980
CAS Number: 1599440-15-9
Molecular Formula: C23H28N4O7
Molecular Weight: 472.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Z-Phe-Arg-NHMC

  • Compound Description: Z-Phe-Arg-NHMC is a peptide substrate used to measure the activity of tissue kallikrein (EC 3.4.21.35). It releases 7-amino-4-methylcoumarin (MC-amine) upon enzymatic hydrolysis. []
  • Relevance: Z-Phe-Arg-NHMC shares the 7-amino-4-methylcoumarin (MC) moiety with MC-Gly-Gly-Phe. Additionally, both compounds are peptide-based structures, suggesting potential similarities in their applications or interactions with enzymes. []
  • Compound Description: Z-Gly-Gly-Arg-NHMC serves as a substrate for urokinase (EC 3.4.21.31) activity measurement. Enzymatic hydrolysis of this compound releases the fluorescent product MC-amine. []
  • Relevance: This compound exhibits structural similarities to MC-Gly-Gly-Phe through the shared MC-amine moiety and the presence of a peptide backbone. This suggests a potential relationship in terms of their function as enzyme substrates or their fluorescent properties. []
Classification

MC-Gly-Gly-Phe belongs to the class of peptide linkers used in ADCs. It is classified as a cleavable linker, meaning it can be enzymatically cleaved within the target cells to release the attached drug payload. This property is crucial for ensuring that the cytotoxic agent is released only in the vicinity of tumor cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .

Synthesis Analysis

The synthesis of MC-Gly-Gly-Phe involves several steps, typically employing solid-phase peptide synthesis (SPPS) techniques. The process can be summarized as follows:

  1. Solid-Phase Peptide Synthesis: The synthesis begins with the attachment of the first amino acid to a solid support. Each subsequent amino acid is added in a stepwise manner.
  2. Coupling Reactions: The coupling reactions are facilitated by activating agents such as 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC), which help form peptide bonds between amino acids.
  3. Cleavage and Deprotection: After the desired peptide sequence is assembled, it is cleaved from the solid support using trifluoroacetic acid (TFA) or similar reagents, which also removes protecting groups from reactive side chains.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate MC-Gly-Gly-Phe from by-products and unreacted materials.

The purity and yield of MC-Gly-Gly-Phe can vary based on factors such as reaction conditions, temperature, and time .

Molecular Structure Analysis

MC-Gly-Gly-Phe has a specific molecular structure characterized by a sequence of amino acids: Glycine-Glycine-Phenylalanine. The molecular formula can be represented as C₁₁H₁₄N₂O₄, with a molecular weight of approximately 242.25 g/mol.

Structural Features

  • Peptide Bonding: The molecule consists of peptide bonds linking glycine residues to phenylalanine.
  • Functional Groups: It contains amine (-NH₂) and carboxylic acid (-COOH) functional groups that are critical for its reactivity and interaction with other molecules.
  • Conformation: The conformation of MC-Gly-Gly-Phe can influence its biological activity and stability; therefore, studies using techniques like circular dichroism (CD) spectroscopy may be employed to analyze its secondary structure.
Chemical Reactions Analysis

MC-Gly-Gly-Phe participates in several chemical reactions, particularly in the context of ADC synthesis:

  1. Linkage Formation: It forms covalent bonds with cytotoxic agents through amide linkages, which are stable until cleaved by proteolytic enzymes within target cells.
  2. Cleavage Mechanism: Upon internalization into cancer cells, enzymes such as cathepsins can cleave the linker, releasing the cytotoxic agent. This cleavage typically involves hydrolysis reactions where water molecules participate in breaking the amide bond .
  3. Stability Studies: The stability of MC-Gly-Gly-Phe under physiological conditions is often assessed through degradation studies to ensure that it remains intact during circulation until it reaches target tissues.
Mechanism of Action

The mechanism of action for MC-Gly-Gly-Phe primarily revolves around its role in ADCs:

  • Targeted Delivery: Once an ADC containing MC-Gly-Gly-Phe binds to a specific antigen on cancer cells, it is internalized via endocytosis.
  • Cytotoxic Release: Following internalization, lysosomal enzymes cleave the linker at specific sites, leading to the release of the cytotoxic drug inside the cell.
  • Cell Death Induction: The released drug exerts its effects on cellular processes such as DNA replication or mitosis, ultimately leading to apoptosis or programmed cell death.

This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects on cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in biological applications.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typical for physiological environments.
  • Thermal Stability: Exhibits reasonable thermal stability but should be stored at low temperatures to prevent degradation.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often used to confirm structural integrity and purity .

Applications

MC-Gly-Gly-Phe has notable applications in various fields:

  1. Antibody-Drug Conjugates: As a critical component in ADC formulations, it enhances targeted therapy for cancers such as Hodgkin’s lymphoma and breast cancer.
  2. Research Tool: Used extensively in research settings to study cellular mechanisms related to apoptosis and drug resistance.
  3. Drug Development: Plays a role in developing new therapeutic agents by enabling targeted delivery systems that improve drug efficacy while reducing side effects.
Synthesis and Structural Optimization of MC-Gly-Gly-Phe [2] [3]

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Tripeptide Linkers

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing high-purity MC-Gly-Gly-Phe (CAS 1599440-15-9), a protease-cleavable tripeptide linker critical for antibody-drug conjugates (ADCs). The synthesis follows a sequential Fmoc/tBu strategy:

  • Resin Selection and Activation: Rink amide MBHA resin is activated using piperidine/DMF (20% v/v) to remove the Fmoc group, enabling amino acid coupling. Glycine (C-terminus) is typically anchored first via HBTU/HOBt activation [1] [2].
  • Iterative Coupling: Fmoc-Phe-OH and Fmoc-Gly-OH are sequentially coupled using DIC/Oxyma Pure in DMF. Real-time monitoring via Kaiser testing ensures >99% coupling efficiency per step. The maleimidocaproyl (MC) group is introduced as Fmoc-NH-PEG2-maleimide, utilizing extended reaction times (2–4 hr) for optimal yield [3] [7].
  • Cleavage and Purification: TFA/TIS/H₂O (95:2.5:2.5) cleaves the peptide from the resin while removing side-chain protectors. Reverse-phase HPLC (C18 column, 10–60% acetonitrile/water gradient) achieves ≥98% purity, validated by LC-MS (MW: 472.49 g/mol) [1] [6].

Critical SPPS Parameters:Table 1: Optimization Conditions for MC-Gly-Gly-Phe SPPS

ParameterStandard ProtocolOptimized AdjustmentImpact on Yield/Purity
Coupling ReagentHBTU/HOBtDIC/Oxyma Pure↑ Purity (↓ racemization)
MC Group Conjugation1 hr, 25°C4 hr, 15°C↑ Stability (↓ maleimide hydrolysis)
Cleavage CocktailTFA onlyTFA/TIS/H₂O (95:2.5:2.5)↑ Recovery (↓ side products)

Industrial-scale synthesis (e.g., Taiwan Oyi Peptide’s GMP facility) employs preparative HPLC (150 mm columns) for kilogram-scale production, ensuring batch consistency essential for ADC manufacturing [6].

Chemoselective Conjugation Strategies for Maleimide (MC) Functionalization

The maleimide (MC) moiety in MC-Gly-Gly-Phe enables site-specific conjugation to cysteine residues on antibodies via Michael addition. Key chemoselective strategies include:

  • Thiol-Maleimide Click Chemistry: Under pH 6.5–7.5 (PBS buffer), maleimide reacts selectively with sulfhydryl groups (-SH) on reduced antibody interchain cysteines, forming stable thiosuccinimide adducts. Kinetic studies show >90% conjugation efficiency within 30 min at 4°C [8] [10].
  • Mitigating Hydrolysis: Maleimide ring hydrolysis (to maleamic acid) reduces conjugation efficacy. Strategies include:
  • Low-Temperature Reaction: Conducting conjugation at 4°C slows hydrolysis rates by 3-fold [3].
  • Organic Cosolvents: Adding 10% DMA maintains maleimide reactivity without antibody aggregation [8].
  • Site-Specificity: Partial reduction of IgG1 antibodies (e.g., with TCEP) generates 2–8 cysteine thiols per antibody, enabling controlled Drug-Antibody Ratios (DAR 2–8). Excess linker (≥5:1 molar ratio) ensures high DAR homogeneity [8] [9].

Conjugation Validation: RP-HPLC and HIC-HPLC monitor DAR distribution, while ESI-MS confirms adduct formation (expected mass shift: +472.49 Da per linker) [1].

Optimization of Cleavable Linker Stability and Reactivity

MC-Gly-Gly-Phe’s efficacy as an ADC linker hinges on balancing plasma stability and tumor-specific drug release. Optimization strategies target the tripeptide sequence and self-immolative spacers:

  • Protease-Specific Cleavage: The Gly-Gly-Phe sequence is cleaved by cathepsin B in lysosomes. Modifying to Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) enhances stability against serum proteases (t₁/₂ > 72 hr in plasma vs. 48 hr for L-isomer) while retaining tumor-specific activation [1] [5].
  • Structural Extensions for Efficacy:
  • MC-Gly-Gly-Phe-Gly (CAS 2413428-36-9): Adding C-terminal glycine enhances cathepsin B recognition, accelerating payload release by 1.8-fold in vitro [3] [7].
  • Mc-Gly-Gly-Phe-Gly-PAB-OH: Incorporates p-aminobenzyl alcohol (PAB), a self-immolative spacer that releases free drug (e.g., SN-38) upon tripeptide cleavage. This reduces steric hindrance from the MC group, improving drug potency [4] [9].
  • PEG Integration: Embedding polyethylene glycol (e.g., in CL2A linker) between MC and the tripeptide enhances solubility and reduces aggregation. ADCs with PEG₄-MC-Gly-Gly-Phe show 40% lower aggregation than non-PEGylated counterparts [8] [9].

Comparative Linker Performance:Table 2: Structural Optimization Impact on ADC Linker Properties

Linker VariantCAS No.Molecular WeightKey ImprovementApplication in Approved ADCs
MC-Gly-Gly-Phe1599440-15-9472.49 g/molStandard protease sensitivityPreclinical
MC-Gly-Gly-D-PheNot provided472.49 g/mol↑ Plasma stabilityPhase I/II
MC-Gly-Gly-Phe-Gly2413428-36-9529.54 g/mol↑ Cathepsin B cleavage ratePreclinical
Mc-Gly-Gly-Phe-Gly-PAB-OHNot provided748.70 g/molSelf-immolative spacer for efficient releaseEnhertu® derivatives

Recent innovations include Val-Ala-Gly tripeptides (inspired by MC-Val-Ala-PAB in Zynlonta®), which show 50% faster drug release than Gly-Gly-Phe in acidic environments, highlighting avenues for further optimization [9].

Concluding Remarks

The synthesis and optimization of MC-Gly-Gly-Phe exemplify the intersection of peptide chemistry and ADC engineering. Advances in SPPS, chemoselective conjugation, and linker design continue to refine the therapeutic window of ADCs, enabling targeted delivery of potent cytotoxins. Future directions include exploring non-natural amino acids and stimuli-responsive spacers to enhance tumor specificity.

Properties

CAS Number

1599440-15-9

Product Name

MC-Gly-Gly-Phe

IUPAC Name

(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

Molecular Formula

C23H28N4O7

Molecular Weight

472.5

InChI

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1

InChI Key

NFVPAFLSJIPUCL-KRWDZBQOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.